3-(4-methylphenyl)-N-[(E)-1-(3-nitrophenyl)ethylideneamino]-1H-pyrazole-5-carboxamide
Description
This compound belongs to the pyrazole-carboxamide family, characterized by a pyrazole core substituted at position 3 with a 4-methylphenyl group and at position 5 with a carboxamide functional group. The carboxamide is further modified with an (E)-ethylideneamino linker attached to a 3-nitrophenyl moiety. The nitro group (-NO₂) on the phenyl ring introduces strong electron-withdrawing effects, influencing electronic properties and reactivity.
Properties
IUPAC Name |
3-(4-methylphenyl)-N-[(E)-1-(3-nitrophenyl)ethylideneamino]-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O3/c1-12-6-8-14(9-7-12)17-11-18(22-21-17)19(25)23-20-13(2)15-4-3-5-16(10-15)24(26)27/h3-11H,1-2H3,(H,21,22)(H,23,25)/b20-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APUHXTKZNUZFPX-DEDYPNTBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=C(C)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C(\C)/C3=CC(=CC=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-methylphenyl)-N-[(E)-1-(3-nitrophenyl)ethylideneamino]-1H-pyrazole-5-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, summarizing findings from various studies, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the pyrazole class, characterized by a five-membered ring containing two nitrogen atoms. Its molecular formula is , with a molecular weight of 373.39 g/mol. The structure features a 4-methylphenyl group and a 3-nitrophenyl group attached via an ethylideneamino linkage.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : Pyrazole derivatives are known for their ability to scavenge free radicals, which can contribute to their protective effects against oxidative stress.
- Anti-inflammatory Properties : Some studies suggest that pyrazole derivatives may inhibit pro-inflammatory cytokines, thereby reducing inflammation.
- Anticancer Activity : Research indicates that certain pyrazole compounds exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis.
Biological Activity Data
Case Studies
-
Anticancer Studies :
A study conducted on the cytotoxic effects of this compound on human breast cancer (MCF-7) and lung cancer (A549) cell lines showed significant inhibition of cell proliferation with IC50 values around 15 µM. The mechanism was linked to the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. -
Anti-inflammatory Effects :
In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with the compound resulted in a marked decrease in the levels of inflammatory mediators such as IL-1β and TNF-α, suggesting potential therapeutic applications in inflammatory diseases. -
Neuroprotective Effects :
Another study reported that this compound exhibited neuroprotective effects in models of neurodegeneration, potentially through its antioxidant properties. It was shown to reduce neuronal cell death induced by oxidative stress in vitro.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and their implications:
Key Comparative Insights
Electronic Effects :
- The nitro group in the target compound enhances electrophilicity, making it reactive in nucleophilic environments, which is advantageous in covalent drug design .
- Bromine in ’s compound increases lipophilicity, improving blood-brain barrier penetration .
- Methoxy groups (e.g., and ) enhance solubility but reduce metabolic stability due to demethylation pathways .
Biological Activity :
- The target compound’s 3-nitrophenyl group may confer stronger anti-inflammatory activity compared to bromophenyl derivatives, as nitro groups inhibit cyclooxygenase (COX) enzymes .
- Fluorophenyl derivatives () exhibit higher specificity for neurological targets due to fluorine’s small size and electronegativity .
Synthetic and Analytical Considerations: Compounds with ethylideneamino linkers (e.g., target compound, ) require precise stereochemical control during synthesis to maintain the (E)-configuration . Sulfamoyl or trifluoromethyl groups () introduce steric bulk, complicating crystallization but improving thermal stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
